Carisoprodol Glucuronide is a significant metabolite of carisoprodol, a centrally acting muscle relaxant primarily used for the relief of discomfort associated with acute musculoskeletal conditions. Carisoprodol is chemically classified as N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate, with the molecular formula and a molecular weight of approximately 260.33 g/mol . The compound has been approved for use since 1959 and is available in various formulations, including combinations with aspirin and codeine .
Carisoprodol Glucuronide is synthesized through metabolic processes in the liver, primarily via glucuronidation, where carisoprodol is conjugated with glucuronic acid. This reaction is facilitated by UDP-glucuronosyltransferase enzymes, which play a crucial role in drug metabolism and detoxification processes.
One notable synthesis method involves the use of 5-methyl-5-propyl-1,3-dioxane-2-one as a starting material. This compound undergoes aminolysis with isopropamide to form an intermediate, which is then subjected to a condensation reaction with urea under metal oxide catalysis to produce carisoprodol . The synthesis process emphasizes mild reaction conditions and stable yields, making it suitable for industrial production.
The molecular structure of carisoprodol features a central dicarbamate group, which contributes to its pharmacological properties. The structural formula can be represented as follows:
The compound's stereochemistry and functional groups are critical for its activity as a muscle relaxant.
Carisoprodol undergoes several metabolic reactions in the body:
These reactions are essential for the elimination of the drug from the body and influence its pharmacokinetics.
Relevant data from pharmacokinetic studies indicate that carisoprodol has a half-life of approximately 2 hours, while its metabolite meprobamate has a longer half-life of about 10 hours .
Carisoprodol Glucuronide primarily serves as a biomarker for monitoring carisoprodol use in clinical and forensic settings. Its presence can indicate recent use of carisoprodol due to its relatively short half-life compared to its parent compound's longer-lasting effects. Additionally, understanding its pharmacokinetics aids in assessing potential drug interactions and individual responses based on genetic polymorphisms affecting enzyme activity .
Carisoprodol undergoes complex biotransformation involving multiple enzymatic pathways. The primary and most extensively characterized route involves CYP2C19-mediated hydrolysis, which converts carisoprodol to meprobamate, an anxiolytic metabolite with benzodiazepine-like activity at GABA receptors [1] [6]. However, a significant fraction of carisoprodol undergoes direct glucuronidation conjugation without prior phase I modification. This pathway results in the formation of carisoprodol glucuronide, a highly water-soluble metabolite readily eliminated via renal or biliary excretion.
Several factors significantly influence the metabolic disposition of carisoprodol between these competing pathways:
Table 1: Factors Influencing Carisoprodol Metabolic Pathways
Factor | Effect on CYP2C19-Mediated Metabolism (Meprobamate Formation) | Implied Effect on Glucuronidation Pathway | Evidence Level |
---|---|---|---|
CYP2C19 Poor Metabolizer Genotype | ↓↓↓↓ (50% reduction) | ↑↑↑↑ (Increased reliance) | Clinical Studies [1] [6] |
Esomeprazole Co-administration | ↓↓ (31.8% MR reduction) | ↑↑ (Increased contribution) | Clinical Urinary Data [6] |
Fluoxetine Co-administration | ↓ (24.6% MR reduction) | ↑ (Increased contribution) | Clinical Urinary Data [6] |
Advanced Age | ↑↑ (Higher MR in young vs. elderly) | ↓↓ (Reduced contribution) | Population Study [6] |
Female Sex | ↑ (20.7% higher MR vs. males) | ↓ (Reduced contribution) | Population Study [6] |
These factors collectively determine the relative contribution of glucuronidation to carisoprodol's overall metabolic clearance. In scenarios where CYP2C19 activity is diminished (genetically or pharmacologically), glucuronidation, including carisoprodol glucuronide formation, likely becomes a more prominent elimination mechanism. This metabolic shift has potential implications for overall drug clearance rates and the relative abundance of carisoprodol glucuronide in circulation and excreta.
Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a cornerstone of phase II metabolism, facilitating the elimination of numerous endobiotics and xenobiotics, including drugs like carisoprodol [4] [7]. This conjugation reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to acceptor molecules containing functional groups such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH₂), or thiol (-SH). The resulting glucuronide conjugates exhibit dramatically increased hydrophilicity compared to their parent aglycones. This enhanced water solubility is crucial for facilitating excretion via renal filtration or active transport into bile [4] [7].
The role of glucuronidation extends beyond merely promoting excretion; it is fundamentally a detoxification strategy:
Table 2: Key UGT Isoforms and Their Roles in Xenobiotic Detoxification
UGT Subfamily | Major Tissue Expression | Representative Substrates | Potential Relevance to Carisoprodol Glucuronide |
---|---|---|---|
UGT1A | Liver, GI Tract, Kidney | Bilirubin, Phenols, Estrogens, NSAIDs, Opioids | Likely candidates due to broad substrate specificity for phenolic compounds. UGT1A1, 1A3, 1A6, 1A9 implicated in various carboxylic acid/amine glucuronidations [4] [7]. |
UGT2B | Liver, GI Tract, Prostate | Androgens, Bile Acids, Flavonoids, Opioids | Possible candidates, particularly UGT2B7, known for glucuronidating diverse structures including carboxylic acids and secondary amines [4] [7]. |
UGT2A | Olfactory Epithelium, GI | Odorants, Bile Acids | Less likely primary contributors to systemic drug metabolism. |
The detoxification efficiency of glucuronidation is subject to modulation by numerous factors including genetic polymorphisms in UGT genes, drug-drug interactions (inhibition or induction of UGTs), disease states affecting liver or kidney function, age, and sex [4] [7]. Understanding these factors is crucial for interpreting variability in carisoprodol glucuronide formation and elimination across populations.
Carisoprodol glucuronide is formed by the covalent linkage of glucuronic acid to the parent carisoprodol molecule. Carisoprodol (C₁₂H₂₄N₂O₄; Molecular Weight: 260.33 g/mol) possesses two potential sites for glucuronidation based on its functional groups: the carbamate nitrogen (potentially forming an N-glucuronide) and the primary hydroxyl group (potentially forming an O-glucuronide) [5] [8].
The precise chemical structure, particularly the site of conjugation (O- vs N-glucuronide), warrants further analytical confirmation using techniques like nuclear magnetic resonance (NMR) spectroscopy on isolated metabolite or synthetic standards. Nevertheless, the established molecular formula and the profound impact of glucuronidation on its physicochemical behavior are well-defined characteristics critical for understanding its disposition.
Table 3: Structural Properties of Carisoprodol and its Glucuronide Metabolite
Property | Carisoprodol | Carisoprodol Glucuronide | Biological Consequence |
---|---|---|---|
Molecular Formula | C₁₂H₂₄N₂O₄ | C₁₈H₃₂N₂O₁₀ | Increased size and oxygen content facilitates hydration. |
Molecular Weight (g/mol) | 260.33 | 436.45 | Impacts diffusion rates and membrane permeability. |
Key Functional Groups | 2x Carbamate, 1x Primary Alcohol | Carbamate(s), Glucuronic Acid (Carboxylate, Ether linkage) | Glucuronic acid introduces a strong acid and hydrogen bonding capacity. |
Ionization State (pH 7.4) | Neutral (Carbamates weakly basic but uncharged) | Anionic (Deprotonated Carboxylate) | Enables transport by anion transporters (MRP2, MRP3, OATs). |
LogP (Estimated) | Moderate Lipophilicity | High Hydrophilicity | Confines distribution primarily to plasma and extracellular water; limits CNS penetration. |
Primary Elimination Route | Hepatic Metabolism (CYP2C19) & Renal | Renal (possibly Biliary) | Glucuronide directs elimination via urine/kidney or bile/liver. |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7